molecular formula C8H7ClN2O B11908458 1,8-Naphthyridin-4(1H)-one hydrochloride CAS No. 882029-14-3

1,8-Naphthyridin-4(1H)-one hydrochloride

Katalognummer: B11908458
CAS-Nummer: 882029-14-3
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: QFGIGQAUWRYDTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Naphthyridin-4(1H)-one hydrochloride is a chemical compound belonging to the class of naphthyridines, which are aromatic heterocyclic compounds The structure of this compound consists of a naphthyridine ring system with a ketone group at the 4-position and a hydrochloride salt form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial synthesis may also involve optimization of reaction parameters, purification steps, and quality control measures to ensure the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Naphthyridin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles under conditions like reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, reduction may produce naphthyridin-4-ol, and substitution reactions can result in various substituted naphthyridines.

Wissenschaftliche Forschungsanwendungen

1,8-Naphthyridin-4(1H)-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Industry: The compound is used in the development of materials with specific electronic, optical, or catalytic properties.

Wirkmechanismus

The mechanism of action of 1,8-naphthyridin-4(1H)-one hydrochloride depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. The pathways involved can include inhibition of nucleic acid synthesis, interference with protein function, or modulation of cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nalidixic Acid: A related naphthyridine derivative with antibacterial activity.

    Oxolinic Acid: Another naphthyridine compound used as an antibacterial agent.

    Pirfenidone: A pyridone compound with antifibrotic properties.

Uniqueness

1,8-Naphthyridin-4(1H)-one hydrochloride is unique due to its specific structural features and the versatility of its chemical reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility, potential for functionalization, and range of applications in different scientific fields.

Eigenschaften

CAS-Nummer

882029-14-3

Molekularformel

C8H7ClN2O

Molekulargewicht

182.61 g/mol

IUPAC-Name

1H-1,8-naphthyridin-4-one;hydrochloride

InChI

InChI=1S/C8H6N2O.ClH/c11-7-3-5-10-8-6(7)2-1-4-9-8;/h1-5H,(H,9,10,11);1H

InChI-Schlüssel

QFGIGQAUWRYDTK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(NC=CC2=O)N=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.